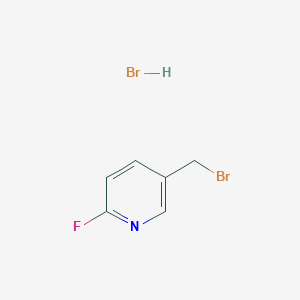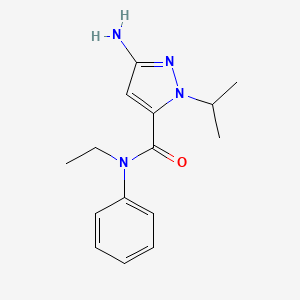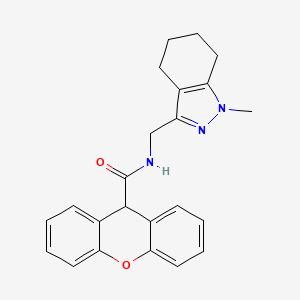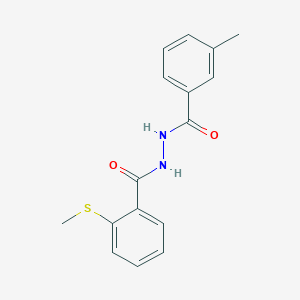
N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide is a chemical compound with a complex structure that includes a benzoyl group, a methylsulfanyl group, and a benzenecarbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-(methylsulfanyl)benzenecarbohydrazide under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学的研究の応用
N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-methyl-N’-(3-methylbenzoyl)benzohydrazide
- L-Isoleucine, N-(3-methylbenzoyl)-
Uniqueness
N’-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide is unique due to the presence of both a methylsulfanyl group and a benzenecarbohydrazide moiety. This combination imparts distinct chemical properties and potential biological activities that are not found in similar compounds.
特性
IUPAC Name |
N'-(3-methylbenzoyl)-2-methylsulfanylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-5-7-12(10-11)15(19)17-18-16(20)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCNVXWFWLYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
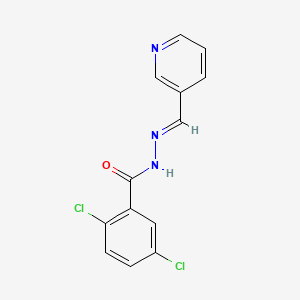
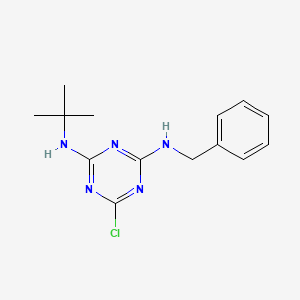
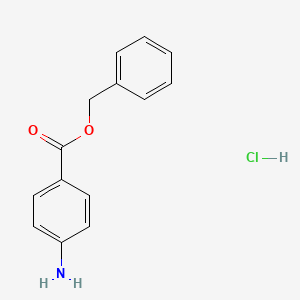
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)
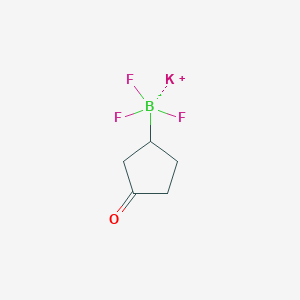
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
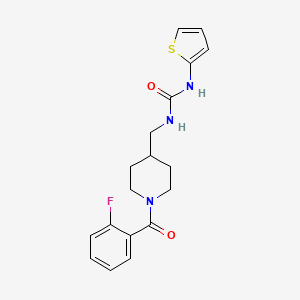
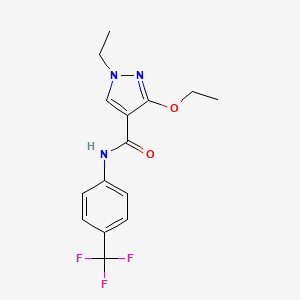
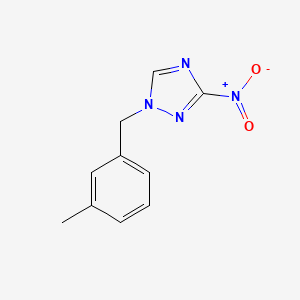
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2362844.png)
